Cas no 926197-16-2 (2-{1-(2,4-dimethylphenyl)ethylamino}acetamide)

2-{1-(2,4-dimethylphenyl)ethylamino}acetamide is a specialized organic compound featuring a substituted acetamide core with a 2,4-dimethylphenyl ethylamino moiety. Its structural design confers potential utility in pharmaceutical and agrochemical research, particularly as an intermediate in the synthesis of bioactive molecules. The presence of the dimethylphenyl group enhances lipophilicity, which may improve membrane permeability in drug development applications. The acetamide functionality offers versatility for further derivatization, making it valuable in medicinal chemistry for constructing targeted compounds. Its well-defined molecular structure ensures consistent reactivity, facilitating precise synthetic modifications. This compound is suited for exploratory studies in receptor binding or enzyme inhibition due to its balanced steric and electronic properties.
2-{1-(2,4-dimethylphenyl)ethylamino}acetamide structure
926197-16-2 structure
Product Name:2-{1-(2,4-dimethylphenyl)ethylamino}acetamide
CAS No:926197-16-2
MF:C12H18N2O
MW:206.284122943878
CID:5235626
PubChem ID:16770738
Update Time:2025-05-19

2-{1-(2,4-dimethylphenyl)ethylamino}acetamide Chemical and Physical Properties

Names and Identifiers

    • Acetamide, 2-[[1-(2,4-dimethylphenyl)ethyl]amino]-
    • 2-{1-(2,4-dimethylphenyl)ethylamino}acetamide
    • Inchi: 1S/C12H18N2O/c1-8-4-5-11(9(2)6-8)10(3)14-7-12(13)15/h4-6,10,14H,7H2,1-3H3,(H2,13,15)
    • InChI Key: HEUIFZLPXNBGJN-UHFFFAOYSA-N
    • SMILES: C(N)(=O)CNC(C1=CC=C(C)C=C1C)C

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Additional information on 2-{1-(2,4-dimethylphenyl)ethylamino}acetamide

Professional Introduction to Compound with CAS No. 926197-16-2 and Product Name: 2-{1-(2,4-dimethylphenyl)ethylamino}acetamide

The compound with the CAS number 926197-16-2 and the product name 2-{1-(2,4-dimethylphenyl)ethylamino}acetamide represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural and functional properties, has garnered considerable attention in recent years due to its potential applications in drug development and therapeutic interventions.

At the core of understanding this compound lies its molecular structure, which is defined by a combination of aromatic and amine functional groups. The presence of 2,4-dimethylphenyl in the side chain contributes to its lipophilicity, making it an attractive candidate for membrane-interacting drugs. This feature is particularly relevant in the context of recent studies exploring novel mechanisms for drug delivery systems that leverage lipid-based formulations.

Recent research has highlighted the importance of acetamide derivatives in medicinal chemistry, particularly for their role as bioisosteres that can modulate pharmacokinetic properties without altering core pharmacological activity. The specific configuration of 1-(2,4-dimethylphenyl)ethylamino in this compound suggests a potential for interaction with biological targets such as enzymes and receptors, which are critical for therapeutic efficacy. Studies have demonstrated that similar structural motifs can enhance binding affinity and selectivity, key factors in the design of next-generation therapeutics.

The synthesis of 2-{1-(2,4-dimethylphenyl)ethylamino}acetamide involves sophisticated organic transformations that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, including catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, have been employed to construct the desired framework efficiently. These techniques not only streamline the synthetic process but also minimize unwanted byproducts, ensuring a robust starting material for further pharmaceutical applications.

In the realm of drug discovery, this compound has been explored for its potential as a precursor or analog in developing treatments for various diseases. For instance, its structural similarity to known bioactive molecules has prompted investigations into its effects on neurological pathways. Preliminary studies suggest that derivatives of this compound may exhibit properties relevant to neuroprotection and modulation of neurotransmitter systems, areas where there remains a significant unmet need.

The pharmacological profile of 2-{1-(2,4-dimethylphenyl)ethylamino}acetamide is further enhanced by its solubility characteristics, which can be tailored through modifications to the side chain or additional functional groups. Enhanced solubility is a critical factor in drug formulation, as it directly impacts bioavailability and therapeutic efficacy. Recent advancements in computational chemistry have enabled researchers to predict and optimize solubility profiles early in the drug development process, reducing time-to-market for promising candidates.

From a regulatory perspective, compounds like 926197-16-2 must undergo rigorous testing to meet safety and efficacy standards before entering clinical trials. This includes comprehensive toxicological assessments to evaluate potential side effects at various exposure levels. The growing emphasis on green chemistry principles has also influenced synthetic routes used in producing such compounds, with an increasing focus on sustainable practices that minimize environmental impact while maintaining high chemical yields.

The role of amine functional groups in medicinal chemistry cannot be overstated, as they are integral to many pharmacophores across different therapeutic classes. The specific arrangement of atoms in 1-(2,4-dimethylphenyl)ethylamino}acetamide allows for diverse interactions with biological systems, making it a versatile scaffold for further derivatization. Researchers are exploring methods to introduce additional modifications while preserving or enhancing key pharmacological properties, thereby expanding the compound's therapeutic potential.

Collaborative efforts between academic institutions and pharmaceutical companies have accelerated the exploration of novel compounds like 926197-16-2. These partnerships leverage cutting-edge technologies such as high-throughput screening (HTS) platforms and machine learning algorithms to identify promising candidates rapidly. Such integrative approaches are essential for addressing complex diseases that require multifaceted therapeutic strategies.

The future prospects for 2-{1-(2,4-dimethylphenyl)ethylamino}acetamide are bright, with ongoing research aiming to elucidate its full pharmacological spectrum and optimize its delivery mechanisms. Innovations in nanotechnology have opened new avenues for encapsulating such compounds into delivery systems that can target specific tissues or cells with high precision. This targeted approach holds promise for reducing systemic side effects while maximizing therapeutic benefits.

In conclusion,926197-16-2 represents a compelling example of how structural innovation can lead to novel therapeutics with significant medical implications. Its unique combination of lipophilic and polar features makes it an attractive candidate for further development across multiple disease indications. As research continues to uncover new applications and refine synthetic methodologies,this compound will undoubtedly play an important role in advancing pharmaceutical science.

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